2-Methylacetoacetic acid

Descripción general

Descripción

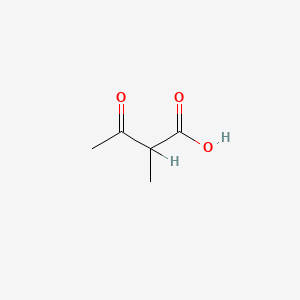

2-Methylacetoacetic acid, also known as 2-methyl-3-oxobutanoic acid, is a 3-oxo monocarboxylic acid. It is structurally derived from acetoacetic acid by substituting a methyl group at the second position. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylacetoacetic acid can be synthesized through various methods. One common approach involves the reaction of methyl acetate with sodium methoxide, followed by hydrolysis and acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of acetoacetic acid derivatives, followed by selective methylation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylacetoacetic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the keto group to a carboxyl group.

Reduction: The keto group can be reduced to a hydroxyl group under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted acetoacetic acid derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Biomarker for Metabolic Disorders

2-Methylacetoacetic acid is significantly elevated in the urine of patients suffering from beta-ketothiolase deficiency, an inherited metabolic disorder characterized by impaired metabolism of isoleucine and ketone bodies. This condition arises due to mutations in the ACAT1 gene, which encodes mitochondrial acetoacetyl-CoA thiolase, crucial for the degradation of 2-methylacetoacetyl-CoA .

Clinical Significance:

- Diagnosis: The presence of this compound in urine serves as a valuable diagnostic marker for beta-ketothiolase deficiency. Elevated levels indicate a disruption in normal metabolic processes, particularly during episodes of ketoacidosis .

- Monitoring: Regular monitoring of this metabolite can assist in managing patients with known metabolic disorders, helping to prevent acute metabolic crises characterized by severe acidosis and lethargy .

Case Studies

Numerous case studies have documented the clinical manifestations and outcomes related to this compound levels:

- A review of 22 cases highlighted that patients typically presented with symptoms like ketoacidosis and lethargy between 6 to 24 months of age. The prognosis improved significantly with timely intervention during acute episodes .

- Another extensive study involving 244 patients reported that approximately 89.6% experienced at least one acute metabolic decompensation, underscoring the critical role of monitoring this metabolite in clinical settings .

Role in Metabolism

This compound plays a pivotal role in several biochemical pathways:

- It is involved in the catabolism of isoleucine and ketone bodies, contributing to energy production during periods of fasting or low carbohydrate intake.

- The compound is synthesized from acetoacetyl-CoA through the action of thiolases, enzymes that facilitate carbon-carbon bond formation and degradation reactions essential for metabolic flexibility .

Synthesis of Dyes and Pharmaceuticals

While primarily studied for its biochemical significance, derivatives of acetoacetic acid, including its esters, are utilized in industrial applications:

- Dye Production: Acetoacetic esters are extensively used in the synthesis of various dyes, particularly arylide yellows and diarylide dyes. These compounds undergo acetoacetylation reactions to form stable intermediates used in dye manufacturing .

- Pharmaceuticals: The compound's derivatives also serve as precursors in pharmaceutical syntheses, contributing to drug development processes that require specific chemical functionalities derived from acetoacetic acid.

Summary Table

| Application Area | Description | Examples/Notes |

|---|---|---|

| Clinical Diagnostics | Biomarker for beta-ketothiolase deficiency | Elevated levels indicate metabolic dysfunction |

| Biochemical Metabolism | Role in isoleucine and ketone body metabolism | Involved in energy production |

| Industrial Synthesis | Used in dye and pharmaceutical production | Acetoacetic esters for dye synthesis |

Mecanismo De Acción

The mechanism of action of 2-methylacetoacetic acid involves its role as a Bronsted acid, where it donates a proton to a Bronsted base. This proton donation is crucial in various biochemical pathways, including those involved in energy production and metabolic regulation. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

Acetoacetic acid: The parent compound, differing by the absence of the methyl group at the second position.

Methyl acetoacetate: An ester derivative of acetoacetic acid, commonly used in organic synthesis.

Ethyl acetoacetate: Another ester derivative, widely used in the synthesis of heterocyclic compounds .

Uniqueness: 2-Methylacetoacetic acid is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural modification enhances its utility in specific synthetic applications, making it a valuable intermediate in the production of various organic compounds .

Actividad Biológica

2-Methylacetoacetic acid (MAA) is a significant compound in metabolic pathways, particularly in relation to certain enzymatic deficiencies. This article explores its biological activity, focusing on its role as a biomarker, its metabolic implications, and relevant case studies.

- Chemical Formula : CHO

- CAS Number : 2382-59-4

- Molecular Weight : 116.1152 g/mol

- IUPAC Name : 2-Methyl-3-oxobutanoic acid

The structure of this compound includes a keto group and a methyl group attached to the acetic acid backbone, which is crucial for its biochemical interactions.

Metabolic Role and Pathway

This compound is primarily involved in the metabolism of fatty acids and ketone bodies. It is produced during the breakdown of certain amino acids and fatty acids, particularly in conditions where there is a deficiency in specific enzymes.

Key Enzymatic Pathways

- Beta-Ketothiolase (β-KT) : This enzyme catalyzes the reversible reaction of acetoacetyl-CoA to two molecules of acetyl-CoA. A deficiency in this enzyme leads to the accumulation of MAA in the urine, which serves as a biomarker for diagnosing β-KT deficiency.

Biomarker for Metabolic Disorders

MAA has been identified as a key metabolite in diagnosing several metabolic disorders:

- Beta-Ketothiolase Deficiency : Elevated levels of MAA in urine are indicative of this condition, which affects fatty acid metabolism and can lead to severe metabolic crises if untreated .

Case Study Insights

- Clinical Diagnosis : A study highlighted that patients with β-KT deficiency exhibited significantly increased urinary excretion of MAA. This was pivotal in establishing a diagnosis through metabolic screening .

- Newborn Screening : Expanded newborn screening programs have incorporated MAA detection as a standard practice to identify potential metabolic disorders early, allowing for timely intervention .

Research Findings

Recent research has focused on the implications of MAA in metabolic pathways:

- Thiolase Deficiency Studies : Research indicated that individuals with thiolase deficiencies show distinct patterns of MAA excretion compared to healthy individuals, emphasizing its role as a diagnostic marker .

- Metabolomics Approaches : Advanced metabolomics techniques have been utilized to analyze urine samples from patients, confirming the association between high MAA levels and specific metabolic disorders .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Compound Name | This compound |

| Chemical Structure | CHO |

| Biological Role | Biomarker for β-KT deficiency |

| Associated Disorders | Beta-ketothiolase deficiency |

| Detection Method | Urine organic acid profile |

| Clinical Significance | Early diagnosis and management of metabolic disorders |

Propiedades

IUPAC Name |

2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJINGJZAOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946615 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-59-4 | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.